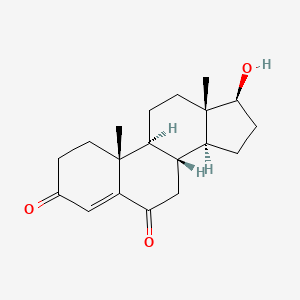

4-Androsten-17beta-ol-3,6-dione

Vue d'ensemble

Description

4-Androsten-17beta-ol-3,6-dione is a steroidal compound that plays a significant role in the metabolism of androgens and estrogens. It is a derivative of androstane and is involved in various biochemical pathways, particularly in the conversion of testosterone and estradiol. This compound is crucial in the study of steroid hormone regulation and has implications in both medical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Androsten-17beta-ol-3,6-dione typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation at the 17-position, yielding the desired hydroxy compound.

Industrial Production Methods

In industrial settings, the production of this compound often employs biotechnological approaches. Microbial fermentation using specific strains of bacteria or fungi can be utilized to convert precursor steroids into the target compound. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

4-Androsten-17beta-ol-3,6-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxy group to a ketone.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

Applications De Recherche Scientifique

Hormonal Regulation and Biosynthesis

Testosterone Biosynthesis

4-Androsten-17beta-ol-3,6-dione serves as a precursor in the biosynthesis of testosterone. Recent studies have shown that enzymatic conversion of this compound can lead to the production of testosterone through green biosynthesis methods. This process is catalyzed by specific enzymes, providing a sustainable route for testosterone production that could be beneficial for industrial applications .

Role in Endocrinology

Androstenedione is produced in both male and female gonads and adrenal glands. It plays a crucial role in steroidogenesis, influencing the levels of other hormones such as estrogen and testosterone. Its regulation is vital for maintaining hormonal balance and addressing conditions like adrenal insufficiency or hormonal imbalances .

Anticancer Properties

Aromatase Inhibition

Research indicates that this compound derivatives exhibit strong aromatase inhibitory activity. Aromatase is an enzyme responsible for converting androgens into estrogens, which is a critical pathway in the development of hormone-sensitive cancers such as breast cancer. Compounds derived from androstenedione have shown promise as potential antitumor agents by inhibiting this enzyme .

Case Studies

In vitro studies have demonstrated that certain derivatives of 4-androstenedione can inhibit the growth of human mammary cancer cells (MCF-7). These findings suggest that these compounds may be developed into therapeutic agents for treating estrogen-dependent tumors .

Sports Medicine and Performance Enhancement

Use in Athletic Performance

Due to its role as a precursor to testosterone, 4-androstenedione has been explored for its potential to enhance athletic performance. It is often marketed as a dietary supplement aimed at increasing muscle mass and strength. However, its use is controversial due to ethical concerns and regulatory scrutiny in professional sports .

Pharmacological Research

Development of Therapeutics

The biological activities of 4-androstenedione derivatives have led to extensive pharmacological research. These compounds are being investigated for their potential use in treating various conditions related to hormonal deficiencies and certain types of cancer. The ability to modify the chemical structure of androstenedione allows researchers to develop new drugs with targeted actions .

Analytical Applications

Reference Material in Testing

4-Androstenedione is used as a certified reference material in sports drug testing and steroid profiling. Its accurate measurement is crucial for detecting doping violations among athletes and ensuring fair competition .

Mécanisme D'action

The compound exerts its effects primarily through its interaction with steroid hormone receptors. It acts as a substrate for enzymes such as 17β-hydroxysteroid dehydrogenase, which catalyzes the conversion of testosterone to dihydrotestosterone and estradiol to estrone. These conversions are crucial for maintaining the balance of active and inactive steroid hormones in the body.

Comparaison Avec Des Composés Similaires

4-Androsten-17beta-ol-3,6-dione is unique in its specific hydroxylation pattern, which distinguishes it from other similar compounds such as:

Androst-4-ene-3,17-dione: Lacks the hydroxyl group at the 17-position.

Estradiol: An estrogen with a different hydroxylation pattern.

Testosterone: An androgen with a hydroxyl group at the 17-position but differs in its overall structure and function.

This compound’s unique structure allows it to participate in specific biochemical pathways, making it a valuable tool in both research and industrial applications.

Activité Biologique

4-Androsten-17beta-ol-3,6-dione, also known as 4-androstene-3,6-dione, is a steroid compound with significant implications in biochemical research and therapeutic applications. This compound is a precursor in the biosynthesis of steroid hormones and has garnered attention for its potential biological activities, particularly its effects on androgen receptors and its role in muscle growth and hormonal regulation.

Chemical Structure and Properties

The molecular formula of this compound is C19H26O2. It features two carbonyl groups at positions 3 and 6, which are critical for its biological reactivity and interaction with various enzymes and receptors involved in steroid metabolism.

Interaction with Androgen Receptors

Research indicates that 4-androstene-3,6-dione interacts with androgen receptors (AR) and can stimulate myogenesis in certain cell lines. For instance, in C3H10T1/2 cells, this compound promoted nuclear translocation of AR and resulted in increased myosin heavy chain II+ myotube area, indicating enhanced muscle cell differentiation .

A study involving hypogonadal men showed that administration of 1500 mg of 4-androstenedione daily led to significant increases in serum levels of testosterone, estradiol, and estrone while suppressing sex hormone-binding globulin (SHBG) levels . This suggests that the compound may enhance anabolic effects through its action on androgen receptors.

Proliferative Effects

In vitro studies using the LNCaP prostate cancer cell line demonstrated that the proliferative effects attributed to 4-androstene-3,6-dione were not due to direct agonistic activity on the AR but rather through its metabolic conversion to more potent androgenic metabolites such as 5alpha-androstane-3,17-dione . This indicates that while the compound itself may not be highly androgenic, its metabolites can exert significant biological effects.

Case Studies

- Hypogonadal Men Study : In a double-blind crossover study involving eight male subjects, administration of 200 mg of 4-androstene-3,17-dione resulted in increased total testosterone concentrations compared to placebo. The mean area-under-the-curve (AUC) for testosterone was significantly higher during treatment with 4-androstene compared to placebo .

- Prostate Cancer Cell Line : In a controlled experiment using LNCaP cells, it was found that the proliferative activity of 4-androstene-3,17-dione was mediated by its transformation into active metabolites rather than direct action on AR. This highlights the importance of metabolic pathways in determining the biological activity of steroid compounds .

Synthesis and Metabolism

The synthesis of this compound can be achieved through various chemical methods. Its metabolism involves conversion into several biologically active forms that can influence hormonal balance and cellular growth. For example, it can be metabolized into androsterone and other derivatives that exhibit distinct biological activities .

Aromatase Inhibition

Recent studies have explored the aromatase inhibitory properties of related compounds. For instance, synthesized derivatives of androstene have shown varying degrees of aromatase inhibition, which is crucial for managing conditions influenced by estrogen levels such as breast cancer . The ability to inhibit aromatase suggests potential therapeutic applications for compounds related to 4-androstenedione.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCFICFHZXGNIJ-WERNOVKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557163 | |

| Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-94-5 | |

| Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.